molecular formula C13H11NO2 B1666781 Benzyl nicotinate CAS No. 94-44-0

Benzyl nicotinate

Cat. No.: B1666781
CAS No.: 94-44-0
M. Wt: 213.23 g/mol
InChI Key: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
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Description

Turkesterone is a naturally occurring phytoecdysteroid, a type of steroid found in plants, arthropods, and fungi. It is primarily derived from the plant Ajuga turkestanica, which is native to Central Asia. Turkesterone has gained attention for its potential anabolic effects, which are similar to those of anabolic steroids but without the associated adverse side effects . It is known for its role in supporting molting, development, and reproduction in arthropods .

Safety and Hazards

Benzyl nicotinate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Benzyl nicotinate has been used in various therapeutic applications. A recent study reported a new strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles . This new method enables the late-stage conjugation of bioactive (hetero)arylamines with nicotinates and nicotinamides and allows access to the previously unexplored chemical space for biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Turkesterone can be synthesized through various chemical transformations. One common method involves the regioselective synthesis of turkesterone derivatives, such as 11α-acyl derivatives. This process typically involves the use of reagents like propionic anhydride in dry pyridine at room temperature . The structures of these derivatives are confirmed using spectroscopic techniques like nuclear magnetic resonance and mass spectrometry .

Industrial Production Methods: Industrial production of turkesterone often involves the extraction from plant sources, particularly Ajuga turkestanica. The extraction process includes harvesting the plant, drying, and then using solvents to isolate the active compound. The extracted turkesterone is then purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Turkesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the synthesis of turkesterone 11α-acyl derivatives involves acylation reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various turkesterone derivatives, which retain significant biological activity .

Properties

IUPAC Name

benzyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYGGMBOZFWZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046542
Record name Benzyl nicotinate
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-44-0
Record name Benzyl nicotinate
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Record name Benzyl nicotinate [JAN]
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Record name Benzyl nicotinate
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Record name 3-Pyridinecarboxylic acid, phenylmethyl ester
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Record name Benzyl nicotinate
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Record name Benzyl nicotinate
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Record name BENZYL NICOTINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of benzyl nicotinate?

A: this compound acts as a vasodilator, primarily targeting cutaneous blood vessels. [] This effect is attributed to its ability to stimulate the release of vasoactive substances, leading to relaxation of smooth muscle cells in blood vessel walls and increased blood flow. [, ]

Q2: How does the vasodilatory effect of this compound manifest in the skin?

A: Topical application of this compound induces noticeable redness and a warming sensation. [, ] This is a direct result of increased blood flow in the superficial dermal plexus and deeper capillaries. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C13H11NO2, and its molecular weight is 213.23 g/mol. []

Q4: Are there any specific spectroscopic techniques used to characterize this compound?

A: Yes, researchers have employed various spectroscopic methods, including Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, to study the diffusion of this compound through biological membranes like the stratum corneum. [, ]

Q5: How stable is this compound in aqueous solutions?

A: this compound undergoes degradation in aqueous solutions, exhibiting first-order rate kinetics. This degradation is influenced by pH and temperature, with higher pH and temperature accelerating the process. []

Q6: Can the stability of this compound in aqueous solutions be improved?

A: Yes, incorporating glycerol or polyethylene glycol 400 into the aqueous solution significantly enhances the stability of this compound. []

Q7: What are some applications of this compound in drug delivery?

A: this compound has been investigated as a potential absorption enhancer in topical formulations. For instance, it has been incorporated into indomethacin cream ointments to enhance the drug's permeation through the skin. []

Q8: Does this compound exhibit any catalytic properties?

A: While not extensively explored for its catalytic activity, this compound can be used as a starting material in reactions catalyzed by N-Heterocyclic Carbenes (NHCs). These reactions, typically transesterifications, occur within room-temperature ionic liquids (RTILs), providing a greener alternative to traditional organic solvents. []

Q9: Have computational methods been used to study this compound?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the adsorption behavior of this compound on metal surfaces, providing insights into its corrosion inhibition properties. []

Q10: How does modifying the structure of this compound affect its activity?

A: Research suggests that the lipophilicity of this compound and its derivatives plays a significant role in their biological activity. Studies examining the structure-activity relationship have demonstrated that increasing the alkyl chain length of nicotinic acid esters enhances their lipophilicity and, consequently, their ability to penetrate biological membranes. [, ]

Q11: What formulation strategies have been explored to improve the stability or bioavailability of this compound?

A: Encapsulating this compound in liposomes has been investigated as a means to enhance its topical delivery and potentially improve its bioavailability. This approach aims to protect the drug from degradation and facilitate its penetration through the skin barrier. [, ]

Q12: What is known about the pharmacokinetics of this compound?

A: Research indicates that this compound is metabolized in the serum, with a half-life (T1/2) of 0.78 minutes and a protein binding of 91.6%. These findings suggest that it is rapidly cleared from the circulation. []

Q13: Has this compound been studied in any animal models of disease?

A: Yes, studies in rats have demonstrated that this compound can enhance tumor oxygenation and improve the efficacy of radiation therapy in a subcutaneous fibrosarcoma model. This effect is attributed to its vasodilatory properties, which increase blood flow and oxygen delivery to the tumor. []

Q14: What analytical techniques are commonly used to quantify this compound in various matrices?

A: Gas chromatography with flame ionization detection (GC-FID) is a frequently employed technique for the simultaneous determination of this compound and other active ingredients in topical formulations like ointments and creams. [, ]

Q15: Have any imaging techniques been used to study the distribution or permeation of this compound?

A: Yes, ATR-FTIR spectroscopic imaging has been utilized to visualize and quantify the diffusion of this compound through the stratum corneum. This technique provides valuable insights into the drug's penetration pathway and the influence of formulation variables on its diffusion. [, ]

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